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molecular formula C8H10N2O6 B8561677 2,2'-(2,5-Dioxopiperazine-1,4-diyl)diacetic acid CAS No. 77752-64-8

2,2'-(2,5-Dioxopiperazine-1,4-diyl)diacetic acid

Cat. No. B8561677
M. Wt: 230.17 g/mol
InChI Key: VRDOHMYPSMRJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265605B1

Procedure details

N-acetyliminodiacetic acid (XVI) monohydrate (45 g) and varying amounts of water and acetic acid were heated at 175° C. or 195° C. for various periods of time. After cooling to room temperature, the mixture was filtered. The solid was washed with water (10 mL) and dried to give 1,4-di(carboxymethyl)-2,5-diketopiperazine. The table below shows the yields of solid under various conditions.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([CH2:9][C:10]([OH:12])=O)[CH2:5][C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[OH2:13]>C(O)(=O)C>[C:6]([CH2:5][N:4]1[CH2:2][C:1](=[O:3])[N:4]([CH2:5][C:6]([OH:8])=[O:7])[CH2:9][C:10]1=[O:12])([OH:7])=[O:13]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(C)(=O)N(CC(=O)O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The solid was washed with water (10 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CN1C(CN(C(C1)=O)CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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